Cucumechinoside C

Description

Overview of Marine Natural Product Chemistry

Marine natural product chemistry is a specialized field focused on the isolation, structural elucidation, and biological evaluation of chemical compounds produced by marine organisms. geomar.denih.gov This field has gained prominence due to the vast biodiversity of marine environments, which hosts a wide array of organisms, from microorganisms to invertebrates and macrophytes, capable of synthesizing unique metabolites. geomar.denih.gov The chemical diversity of MNPs is often greater than that of terrestrial natural products, making them valuable candidates for drug discovery. nih.gov Research in this area involves techniques such as untargeted metabolomics, imaging mass spectrometry, genomics, and bioactivity screening to identify and characterize novel compounds. geomar.de Historically, marine invertebrates like sponges and cnidarians have been prolific sources of bioactive MNPs, although marine microorganisms are increasingly recognized as the true producers of many of these compounds, often living in symbiotic relationships with their hosts. nih.gov

Significance of Triterpene Glycosides from Echinoderms in Biomedical Research

Echinoderms, a phylum of marine invertebrates including sea cucumbers, starfish, sea urchins, brittle stars, and feather stars, are rich sources of structurally diverse secondary metabolites. nih.govnih.gov Among these, triterpene glycosides, particularly abundant in sea cucumbers (Holothuroidea) and starfish (Asteroidea), have attracted significant attention in biomedical research due to their potent biological activities. nih.govnih.govvliz.beresearchgate.net These glycosides, also known as saponins (B1172615), are characterized by a triterpenoid (B12794562) aglycone backbone linked to one or more sugar chains. nih.govvliz.beontosight.ai

Triterpene glycosides from echinoderms have demonstrated a wide spectrum of pharmacological effects, including antitumor, immunomodulatory, anti-inflammatory, antifungal, antibacterial, antiviral, and hemolytic activities. nih.govvliz.bevliz.benih.govmdpi.com Their biological functions are often mediated by interactions with cell membranes, particularly those containing Δ⁵-sterols. nih.gov Research indicates that these compounds can interfere with multiple signaling pathways, such as NF-κB, PI3K/Akt, and MAPK, to exert their effects. nih.gov Specifically, some triterpene glycosides have shown the ability to inhibit pro-inflammatory cytokines and induce apoptosis in cancer cells. nih.gov Sea cucumbers, in particular, are recognized for producing triterpene glycosides with significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Contextualization of Cucumechinoside C within Sea Cucumber Saponin (B1150181) Diversity

Sea cucumbers are a particularly rich source of triterpene glycosides, which serve as a crucial chemical defense mechanism against predators and parasites. vliz.benih.govvliz.beresearchgate.net The saponin profiles in sea cucumbers are highly diverse and can vary significantly between species and even between different organs within the same animal. nih.govvliz.benih.gov This diversity is attributed to variations in the triterpenoid aglycone structure, the composition and arrangement of sugar units in the carbohydrate chain, and the presence of modifications such as sulfation or methylation. nih.govvliz.beontosight.ainih.govresearchgate.netresearchgate.net

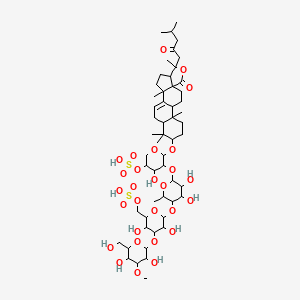

This compound is a specific triterpenoid saponin that has been isolated from the sea cucumber Cucumaria echinata. researchgate.netekb.egnih.gov It belongs to the holostane-type triterpenoid glycoside sulfates, a group of saponins characteristic of sea cucumbers, particularly those in the family Holothuriidae. nih.govnih.govresearchgate.netekb.eg The structure of this compound features a lanostane-type aglycone with an 18(20)-lactone (holostane series) and a complex glycosidic moiety containing multiple sugar units, including glucose, xylose, and a deoxyglucose unit, with modifications such as methylation and sulfation. nih.govontosight.aiontosight.ai The presence and position of sulfate (B86663) groups on the sugar units are significant structural features that influence the biological activities of these saponins. nih.govvliz.bemdpi.comresearchgate.net

Properties

CAS No. |

125640-32-6 |

|---|---|

Molecular Formula |

C54H86O28S2 |

Molecular Weight |

1247.4 g/mol |

IUPAC Name |

[4-[3,5-dihydroxy-6-(hydroxymethyl)-4-methoxyoxan-2-yl]oxy-6-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methyl hydrogen sulfate |

InChI |

InChI=1S/C54H86O28S2/c1-23(2)18-25(56)19-53(8)32-13-16-52(7)27-10-11-31-50(4,5)33(14-15-51(31,6)26(27)12-17-54(32,52)49(64)81-53)77-48-44(36(59)30(21-72-48)82-84(68,69)70)80-45-38(61)37(60)41(24(3)74-45)78-47-40(63)43(35(58)29(76-47)22-73-83(65,66)67)79-46-39(62)42(71-9)34(57)28(20-55)75-46/h10,23-24,26,28-48,55,57-63H,11-22H2,1-9H3,(H,65,66,67)(H,68,69,70) |

InChI Key |

SUKVYAYIZXRRBY-SOACPDBGSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(CCC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)OC9C(C(C(C(O9)CO)O)OC)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(CCC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)OC9C(C(C(C(O9)CO)O)OC)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cucumechinoside C; |

Origin of Product |

United States |

Natural Occurrence and Isolation of Cucumechinoside C

Identification of Producing Marine Species

The primary sources of cucumechinoside C are species belonging to the class Holothuroidea, commonly known as sea cucumbers. This class is part of the phylum Echinodermata, which also includes starfishes and sea urchins. nih.gov

Cucumaria echinata as a Primary Source

Cucumaria echinata, a species of sea cucumber within the family Cucumariidae, is identified as a primary source of this compound. nih.govsemanticscholar.orgekb.egresearchgate.net Research has specifically isolated and characterized this compound, along with other related triterpenoid (B12794562) glycosides (cucumechinosides A, B, D, E, and F), from the entire body of Cucumaria echinata. nih.govekb.eg

Other Relevant Holothurian Species

While Cucumaria echinata is a key source, other holothurian species are known to produce diverse triterpene glycosides, some of which may share structural similarities or be related to this compound. The class Holothuroidea encompasses approximately 1200 species, many of which are recognized for producing biologically active triterpene glycosides. nih.govdoi.org For instance, studies on Synapta maculata have identified triterpene glycosides with aglycone parts coincident with those of cucumechinosides C and F. researchgate.net Another species, Cucumaria lefevrei, produces lefevreiosides, which are also triterpene glycosides. nih.govsemanticscholar.org

Table 1: Selected Holothurian Species and Associated Triterpene Glycosides

| Species | Associated Glycosides |

| Cucumaria echinata | Cucumechinoside A, B, C, D, E, F |

| Synapta maculata | Synaptosides A, A1 (aglycone similar to cucumechinosides C and F) researchgate.net |

| Cucumaria lefevrei | Lefevreiosides A1, A2, C nih.govsemanticscholar.org |

| Cucumaria japonica | Triterpene glycosides (with similar aglycone structures) researchgate.net |

| Pentamera calcigera | Calcigerosides C2, D2 (aglycone similar to cucumechinosides C and F) researchgate.net |

Methodologies for Extraction from Marine Biomass

The extraction of this compound and other triterpene glycosides from sea cucumbers involves various techniques aimed at isolating these compounds from the complex marine biomass.

Conventional Extraction Techniques

Conventional extraction methods are widely employed for the initial recovery of bioactive compounds from natural sources, including marine organisms. These techniques typically involve the use of solvents to dissolve and separate the target compounds from the biological matrix.

Solvent Extraction Methods

Solvent extraction is a fundamental technique used in the isolation of natural products. It involves using an appropriate solvent or mixture of solvents to selectively dissolve the desired compounds from the solid matrix of the marine organism. The choice of solvent is crucial and depends on the polarity of the target compound. Ethanol and methanol (B129727) are common polar solvents used for extracting various compounds, including phenolic compounds and flavonoids. mdpi.com The efficiency of solvent extraction can be influenced by factors such as solvent type, temperature, and extraction time. nih.govmdpi.com

Maceration

Maceration is a conventional solid-liquid extraction technique where the finely ground or cut plant or marine material is soaked in a solvent for a specified period at room temperature. scielo.org.coresearchgate.netjabonline.in This process allows the solvent to penetrate the cellular structure and dissolve the soluble compounds. nih.gov While often requiring longer extraction times compared to more advanced techniques, maceration is a simple and cost-effective method. jabonline.inanalis.com.my The yield and efficiency of maceration can be influenced by the solid-to-solvent ratio and the duration of the extraction. jabonline.in Studies on the extraction of compounds from other natural sources highlight that maceration yield can vary based on these parameters. mdpi.comjabonline.inrjpharmacognosy.ir

This compound is a triterpene glycoside that has garnered scientific interest due to its natural origin. This compound is a member of the diverse group of triterpene glycosides found in marine organisms, particularly sea cucumbers.

Purification Strategies for this compound Following the initial extraction, purification is essential to isolate this compound from the complex mixture of compounds present in the crude extract. Purification strategies for sea cucumber triterpene glycosides typically involve chromatographic techniques based on the polarity and structural characteristics of the compounds. Methods such as column chromatography using various stationary phases (e.g., silica (B1680970) gel, reversed-phase C18) and elution with appropriate solvent systems are commonly employed for initial fractionation.zin.runih.govsemanticscholar.orgHigh-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique used for further purification and isolation of individual glycosides, including triterpene glycosides from sea cucumbers.zin.runih.govsemanticscholar.orgThe choice of stationary phase and mobile phase composition is optimized to achieve effective separation of this compound from closely related compounds.zin.runih.govsemanticscholar.orgWhile these general methods are applied to purify sea cucumber glycosides, specific detailed protocols or comparative studies focused solely on optimizing the purification of this compound were not extensively detailed in the consulted literature.

Chromatographic Separation Techniques

Chromatography is a fundamental technique in natural product chemistry for separating compounds from complex mixtures based on their differential affinities for a stationary phase and a mobile phase. scitechnol.comlongdom.orgmoravek.com

Column Chromatography

Column chromatography is a widely used technique for the isolation and purification of compounds, including natural products like triterpene glycosides. scitechnol.comlongdom.orgmoravek.comresearchgate.net In the context of isolating compounds like this compound, silica gel column chromatography is frequently employed. semanticscholar.orgmdpi.comresearchgate.net The fraction obtained after desalting can be subjected to silica gel column chromatography using a suitable gradient solvent system. semanticscholar.orgmdpi.com The separation is achieved by the differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (solvent mixture), allowing them to move through the column at varying rates. scitechnol.comlongdom.org Fractions containing the target compound are collected based on monitoring techniques, such as Thin-Layer Chromatography (TLC). researchgate.netresearchgate.netfrdc.com.au

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for further purification and analysis of compounds isolated from natural sources. semanticscholar.orgmdpi.comlongdom.orgresearchgate.netnih.gov For the purification of glycosides like this compound, reversed-phase HPLC is commonly utilized. semanticscholar.orgmdpi.com This method involves a non-polar stationary phase and a polar mobile phase, often a mixture of methanol (MeOH) and water. semanticscholar.orgmdpi.com HPLC provides higher resolution and efficiency compared to traditional column chromatography, allowing for the separation of closely related compounds and the achievement of higher purity levels. chromatographyonline.com

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid chromatography technique that does not use a solid support for the stationary phase. mdpi.comnih.gov This characteristic minimizes irreversible adsorption of compounds and can be advantageous for the separation of certain natural products. mdpi.com HSCCC separates compounds based on their partitioning between two immiscible liquid phases. mdpi.com While the provided search results specifically mention HSCCC for the isolation of other natural compounds like coumarins and withanolides mdpi.comnih.gov, it is a technique applicable to the separation of various natural products, including triterpenes, and could potentially be employed in the isolation schemes for compounds like this compound, particularly for separating structurally similar glycosides. mdpi.com

Here is a summary of the general isolation process steps mentioned in the search results:

| Step | Method/Technique | Purpose |

| Initial Processing | Freeze-drying, Cutting | Preparation of raw material |

| Extraction | Refluxing with Ethanol (EtOH) | Obtaining crude extract containing glycosides |

| Concentration | Under reduced temperature | Reducing solvent volume |

| Dissolving Residue | In water | Preparing for desalting |

| Desalting | Polychrom column (Teflon) | Removal of inorganic salts and polar impurities |

| Sub-fractionation | Silica gel column chromatography | Initial separation of compound classes |

| Purification | Reversed-phase HPLC | High-resolution purification |

| Monitoring/Analysis | Thin-Layer Chromatography (TLC) | Monitoring separation progress and fractions researchgate.netresearchgate.netfrdc.com.au |

Note: The specific details of solvent systems and conditions for each chromatographic step may vary depending on the source material and the specific research protocol.

Biosynthetic Pathways of Cucumechinoside C

General Triterpenoid (B12794562) Biosynthesis

Triterpenoids are a class of natural products composed of three isoprene (B109036) units (C30). ontosight.ai Their biosynthesis originates from the isoprenoid pathway, leading to the formation of a key acyclic precursor, which then undergoes enzymatic cyclization to form the characteristic polycyclic skeleton. ontosight.aipsu.edursc.org

Isoprenoid Pathway Precursors

The initial steps of triterpenoid biosynthesis involve the formation of C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov In eukaryotes, including animals like sea cucumbers, the mevalonate (B85504) (MVA) pathway is the primary route for the synthesis of these isoprenoid precursors, occurring in the cytoplasm and endoplasmic reticulum. nih.govnih.govnih.gov The MVA pathway involves a series of enzymatic reactions starting from acetyl-CoA. ontosight.ainih.gov IPP and DMAPP are then condensed to form farnesyl diphosphate (FPP), a C15 molecule. Two molecules of FPP are finally joined head-to-head by squalene (B77637) synthase to form squalene, the C30 precursor for triterpenoids. ontosight.ainih.gov

Cyclization Mechanisms

Squalene is converted into various triterpenoids through a series of reactions catalyzed by enzymes, primarily oxidosqualene cyclases (OSCs). ontosight.aipnas.org The direct precursor for most triterpene aglycones, including those found in sea cucumbers, is 2,3-oxidosqualene (B107256), which is formed by the epoxidation of squalene. pnas.orgresearchgate.netnih.govmdpi.com OSCs catalyze the cyclization of 2,3-oxidosqualene to produce diverse cyclic triterpene skeletons. rsc.orgnih.govpnas.orgrsc.org This cyclization involves protonation of the epoxide ring, initiating a cascade of cyclizations and rearrangements (hydride shifts and methyl migrations) of the resulting carbocations, ultimately leading to the formation of the polycyclic structure. psu.edupnas.orgrsc.org The specific type of triterpene skeleton produced is determined by the particular OSC enzyme involved. ontosight.aipnas.org In sea cucumbers, the triterpene aglycones are typically derived from a lanostane (B1242432) skeleton, often containing an 18(20)-lactone, characteristic of the holostane series. uantwerpen.beacs.orgnih.gov Some species may possess OSCs that lead to aglycones with different double bond positions, such as Δ7(8) or Δ9(11). mdpi.compreprints.orgnih.govmdpi.com

Glycosylation and Sulfation Processes

Following the formation of the triterpene aglycone, tailoring modifications such as oxidation, hydroxylation, glycosylation, and sulfation occur to produce the final triterpene glycoside structure. nih.govresearchgate.netuoa.gr These modifications contribute significantly to the structural diversity and biological activities of sea cucumber saponins (B1172615). mdpi.comfrontiersin.org

Enzymatic Glycosyltransferases

Glycosylation, the process of attaching sugar moieties to the triterpene aglycone, is a crucial step in the biosynthesis of triterpene glycosides. This process is catalyzed by UDP-glycosyltransferases (UGTs). nih.govresearchgate.netuoa.grdntb.gov.uax-mol.netdntb.gov.ua UGTs facilitate the transfer of activated sugar molecules (typically UDP-sugars) to specific hydroxyl groups on the aglycone or to the growing sugar chain. nih.gov In sea cucumbers, the carbohydrate chain is typically linked to the C-3 position of the aglycone and can consist of one to six monosaccharide units, which can be arranged in linear or branched chains. uantwerpen.beacs.orgfrontiersin.orgvliz.be Common sugar units found in sea cucumber triterpene glycosides include xylose, quinovose, glucose, and 3-O-methylglucose. uantwerpen.befrontiersin.orgvliz.be The sequential bonding of these monosaccharides to specific positions is mediated by the activity of various UGTs. mdpi.com

Sulfotransferase Activities and Sulfate (B86663) Group Incorporation

Sulfation, the addition of sulfate groups, is another important modification observed in many sea cucumber triterpene glycosides. frontiersin.orgresearchgate.netescholarship.org Sulfate groups can be attached to either the aglycone or, more commonly, to specific sugar residues in the carbohydrate chain. frontiersin.orgresearchgate.net This process is catalyzed by sulfotransferases (STs), which transfer a sulfate group from a donor molecule (often 3'-phosphoadenosine-5'-phosphosulfate, PAPS) to an acceptor molecule (the triterpene glycoside or a sugar moiety within it). escholarship.orgresearchgate.net In sea cucumbers, sulfation has been reported on various sugar residues, including xylose, glucose, and 3-O-methylglucose, often at specific positions such as C-4 of the first xylose or C-6 of glucose or 3-O-methylglucose residues. frontiersin.orgvliz.beresearchgate.netacs.orgnih.gov The presence and position of sulfate groups can significantly influence the biological activity of the glycosides. frontiersin.org Research suggests that glycosylation and sulfation processes can occur in parallel and competitively. nih.gov

Genetic and Enzymatic Determinants in Holothurian Biosynthesis

The biosynthesis of triterpene glycosides in sea cucumbers is controlled by a suite of genes encoding the relevant enzymes. Genomic studies in sea cucumbers, such as Apostichopus japonicus and Holothuria scabra, have identified genes potentially involved in saponin (B1150181) biosynthesis. researchgate.netsemanticscholar.org These include genes for enzymes in the upstream isoprenoid pathway (e.g., AACTs, HMGSs, SS, FPSs, SEs) and downstream modification enzymes like OSCs and UGTs. researchgate.netmdpi.com Notably, sea cucumbers have been found to possess divergent OSCs that produce triterpene saponins, likely having evolved from an ancestral lanosterol (B1674476) synthase (LSS) found in other echinoderms. nih.govmdpi.comresearchgate.netnih.gov The presence of multiple OSCs can lead to the production of aglycones with different double bond positions or skeletons. mdpi.commdpi.com While some core enzymes have been identified, the specific downstream triterpene-modifying enzymes, such as cytochrome P450s, glycosyltransferases, and sulfotransferases responsible for the vast structural diversity of sea cucumber saponins, are still being investigated. nih.govnih.govresearchgate.netmdpi.comroyalsocietypublishing.org The expression patterns of these biosynthesis enzymes can vary during different developmental stages of the sea cucumber. researchgate.net

Gene Cluster Identification

The genes responsible for the biosynthesis of cucurbitacins are often organized into biosynthetic gene clusters (BGCs) in plant genomes. The identification of these gene clusters has been crucial in understanding the complete biosynthetic pathway. Research, particularly in cucumber (Cucumis sativus), has led to the identification of a gene cluster involved in cucurbitacin biosynthesis. sigmaaldrich.comfishersci.canih.govnih.gov

For cucurbitacin C (CuC), a well-studied cucurbitacin, a specific gene cluster has been identified in cucumber. This cluster contains nine genes that are involved in the biosynthetic pathway. sigmaaldrich.comnih.gov These genes include one encoding an oxidosqualene cyclase (OSC), specifically the Bi gene (also referred to as CsBi in cucumber), multiple genes encoding cytochrome P450 monooxygenases (CYP450s), and one gene encoding an acyltransferase (ACT), known as CsACT in cucumber. sigmaaldrich.comnih.gov The co-expression of these genes in various tissues, such as fruit and leaves, further supports their involvement in cucurbitacin synthesis. sigmaaldrich.comfishersci.ca The presence of such gene clusters facilitates the coordinated regulation of cucurbitacin biosynthesis. fishersci.ca

Studies have shown that these gene clusters and the genes within them, such as Bi, CYP450s, and ACT, are often upregulated in bitter varieties of Cucurbitaceae, correlating with higher cucurbitacin levels. fishersci.ca Comparative genomic analyses across different Cucurbitaceae species like melon, cucumber, and watermelon have revealed the conservation and organization of these gene clusters involved in the biosynthesis of major cucurbitacins like B, C, and E. sigmaaldrich.comfishersci.canih.gov

Characterization of Key Biosynthetic Enzymes

The biosynthesis of the cucurbitacin core structure, a precursor to Cucumechinoside C, involves several key enzymatic steps. The pathway begins with the cyclization of 2,3-oxidosqualene, a triterpene precursor derived from the mevalonate pathway. sigmaaldrich.comfishersci.canih.govnih.govwikipedia.org

A pivotal enzyme in this process is oxidosqualene cyclase (OSC), encoded by the Bi gene. fishersci.canih.gov This enzyme, specifically cucurbitadienol (B1255190) synthase, catalyzes the cyclization of 2,3-oxidosqualene to form cucurbitadienol, which serves as the basic skeleton for cucurbitane-type triterpenoids. sigmaaldrich.comfishersci.canih.govnih.gov The Bi gene is considered the first pathway-specific enzyme in cucurbitacin biosynthesis in cucurbits. fishersci.ca

Following the formation of the cucurbitane skeleton, a variety of modifying enzymes act on this core structure to produce the diverse array of cucurbitacins. sigmaaldrich.com Cytochrome P450 monooxygenases (CYP450s) play a significant role in tailoring the cucurbitacin skeleton through oxidation reactions at various positions. sigmaaldrich.comfishersci.cauni.lu These enzymes are responsible for introducing hydroxyl and keto groups, contributing to the structural complexity and variations observed among different cucurbitacins, including Cucurbitacin C. sigmaaldrich.comfishersci.ca In the case of cucurbitacin C biosynthesis in cucumber, several CYP450 enzymes have been identified as part of the biosynthetic pathway. sigmaaldrich.comnih.gov

Another class of enzymes involved in cucurbitacin modification is acyltransferases (ACTs). sigmaaldrich.comfishersci.ca These enzymes catalyze the transfer of acyl groups, such as acetate, to hydroxyl positions on the cucurbitacin skeleton. sigmaaldrich.com The CsACT gene in cucumber is an example of an acyltransferase involved in the biosynthesis of cucurbitacin C, performing acetylation steps. sigmaaldrich.com

The biosynthesis of glycosylated cucurbitacins like this compound would involve additional steps catalyzed by glycosyltransferases, which attach sugar moieties to the triterpene core. While the provided sources focus on the triterpene core biosynthesis, the presence of a glycoside in this compound indicates the action of such enzymes downstream of the core structure formation and modification.

The coordinated action of OSCs, CYP450s, ACTs, and likely glycosyltransferases, encoded by genes often found within biosynthetic gene clusters, underlies the complex pathway leading to the production of this compound and other cucurbitacins.

Here is a summary of some key genes and enzymes involved in cucurbitacin biosynthesis, particularly focusing on the well-characterized pathway for Cucurbitacin C:

| Gene/Enzyme Name | Role in Biosynthesis | Organism (Example) |

| Bi / CsBi (OSC) | Catalyzes cyclization of 2,3-oxidosqualene to cucurbitadienol | Cucumber |

| CYP450s | Tailor the cucurbitane skeleton through oxidation | Cucumber, Melon |

| ACT / CsACT | Catalyzes acetylation of the cucurbitacin skeleton | Cucumber |

| Glycosyltransferases (?) | Catalyze attachment of sugar moieties (for glycosides) | Plants (General) |

Structural Elucidation Methodologies of Cucumechinoside C

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in the initial stages of structural elucidation, offering insights into the functional groups and connectivity within the Cucumechinoside C molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for determining the carbon-hydrogen framework and identifying different types of protons and carbons in a molecule. Analysis of chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra provides information about the environment of each proton. ¹³C NMR spectroscopy reveals the different types of carbon atoms present and their hybridization states. hmdb.carsc.orgdrugbank.comudel.edu Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing connectivity between atoms and long-range correlations, which are critical for assembling the structural fragments. mdpi.com For this compound, NMR data would be analyzed to identify signals corresponding to the aglycone (non-sugar) part and the sugar units. For instance, ¹H NMR data for the aglycone of related compounds have been reported and compared for structural elucidation. researchgate.net ¹³C NMR spectra provide distinct signals for different carbon environments, aiding in the assignment of the carbon skeleton. hmdb.cadrugbank.comudel.edu

Mass Spectrometry (MS), including MALDI-TOF-MS

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. spectroscopyonline.comwikipedia.org Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are commonly used for analyzing large and polar molecules like saponins (B1172615). wikipedia.orgresearchgate.netnih.govnih.gov MS provides the mass-to-charge ratio (m/z) of the intact molecule and its fragments. High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide accurate mass measurements, allowing for the determination of the molecular formula. mdpi.comspectroscopyonline.com Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide structural information by breaking down the molecule into smaller, identifiable ions. While a specific MALDI-TOF-MS analysis of this compound was not detailed in the search results, MALDI-TOF-MS is a technique suitable for analyzing glycosides and would be employed to determine the molecular weight and potentially gain fragmentation information about the sugar chain and aglycone.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. libretexts.orguobabylon.edu.iqlibretexts.orgrsc.orguni-muenster.de Characteristic absorption bands in the IR spectrum can indicate the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch), carbon-carbon double or triple bonds (C=C or C≡C stretch), and C-H bonds in different hybridization states. libretexts.orguobabylon.edu.iqlibretexts.org For a glycoside like this compound, IR spectroscopy would help confirm the presence of hydroxyl groups in the sugar moieties and potentially carbonyl groups if present in the aglycone or as modifications. libretexts.orglibretexts.org

Chemical Derivatization for Stereochemical Assignments

Determining the absolute stereochemistry of chiral centers in complex molecules often requires chemical derivatization followed by spectroscopic analysis.

Modified Mosher's Method

The modified Mosher's method is a widely used technique for determining the absolute configuration of secondary alcohols. mdpi.comresearchgate.netresearchgate.net This method involves reacting the alcohol with both the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride to form diastereomeric esters. mdpi.comresearchgate.net The ¹H NMR spectra of these two diastereomers are then compared. The differences in chemical shifts (Δδ) of protons near the stereogenic center in the (S)-MTPA ester and the (R)-MTPA ester (Δδ = δS - δR) provide information about the absolute configuration of the alcohol. mdpi.comresearchgate.net For this compound, if it contains secondary alcohol functionalities in the aglycone or the sugar units, the modified Mosher's method could be applied to determine their absolute configurations. This method has been successfully used to determine the absolute configuration of C(24) in a related compound. mdpi.com

Determination of Monosaccharide Composition and Linkages

This compound is a glycoside, meaning it contains sugar units attached to a non-sugar aglycone. Determining the types of monosaccharides present and how they are linked together is a crucial part of its structural elucidation. This typically involves hydrolysis of the glycosidic bonds, followed by analysis of the liberated monosaccharides.

Methods for monosaccharide composition analysis include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govbiorxiv.orgresearchgate.netcreative-proteomics.comcarbexplore.com Acid hydrolysis is commonly used to break the glycosidic linkages. nih.govresearchgate.net The resulting monosaccharides can then be identified and quantified by comparing their retention times and spectroscopic data (e.g., MS) to those of known monosaccharide standards. nih.govbiorxiv.orgcarbexplore.com

Determining the linkages between monosaccharide units is more complex and often involves techniques like methylation analysis. In methylation analysis, the free hydroxyl groups of the polysaccharide or glycoside are methylated. biorxiv.orgcarbexplore.com After hydrolysis, the partially methylated monosaccharides are analyzed, typically by GC-MS. biorxiv.orgcarbexplore.com The positions of the methyl groups indicate the positions of the original glycosidic linkages. biorxiv.org Sequential permethylation and reductive amination steps can be employed before and after acid hydrolysis to differentiate monosaccharides and their linkage positions. biorxiv.org NMR spectroscopy, particularly HMBC experiments, can also provide direct evidence of glycosidic linkages by showing correlations between the anomeric proton of a sugar unit and the carbon atom it is linked to in the aglycone or the next sugar unit. epdf.pub

Acid Hydrolysis and GC-MS Analysis of Aldononitrile Peracetates

Detailed information specifically on the application of acid hydrolysis and GC-MS analysis of aldononitrile peracetates for the structural elucidation of this compound, including specific experimental procedures, detailed research findings, or data tables generated from this method, was not found in the provided search results.

Biological Activities and Associated Molecular Mechanisms of Cucumechinoside C in Preclinical Research

In Vitro Studies on Cellular Models

There is no available scientific literature detailing in vitro studies conducted on cellular models to evaluate the biological activities of Cucumechinoside C.

Currently, there are no published research findings on the antiproliferative and cytotoxic effects of this compound on any specific cancer cell lines. While other related cucurbitacin compounds have demonstrated such activities, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.govnih.gov

Due to the absence of studies on the antiproliferative effects of this compound, the mechanisms of action by which it might inhibit tumor cell growth remain unknown. Research into its potential interactions with cellular pathways involved in proliferation, such as cell cycle regulation and signal transduction, has not been reported.

There is no scientific evidence to suggest that this compound induces apoptosis in cancer cells. Investigations into key apoptotic pathways, including the activation of caspases, the release of cytochrome c, and the regulation of pro- and anti-apoptotic proteins, have not been conducted for this specific compound. nih.govnih.gov

No studies have been published that evaluate the anti-protozoal activity and efficacy of this compound against any protozoan parasites.

There is no available data from in vitro studies to support any activity of this compound against Trichomonas foetus, a protozoan parasite known to cause trichomoniasis in cattle. iastate.edunih.gov

Similarly, the scientific literature lacks any reports on the in vitro activity of this compound against Leishmania mexicana, the causative agent of cutaneous leishmaniasis. nih.gov

Insufficient Information Available to Generate Requested Article on this compound

Following a comprehensive series of targeted searches, it has been determined that there is a significant lack of specific scientific literature available on the chemical compound “this compound” to fulfill the user's request for a detailed article. The extensive search did not yield adequate information to thoroughly and accurately address the specified sections and subsections of the provided outline, which include its membranolytic properties, immunomodulatory effects, preclinical in vivo investigations, and molecular targets.

The performed searches for "this compound" across various scientific databases and search engines resulted in minimal to no specific data regarding its biological activities and associated molecular mechanisms as requested. While general information on the broader class of compounds known as cucurbitacins is available, specific details on this compound are conspicuously absent from the accessible scientific literature.

Consequently, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline and focuses solely on this compound. Proceeding with the article generation would necessitate speculation and the inclusion of information not directly supported by research on this specific compound, thereby violating the core instructions of the user's request.

Researchers and other interested parties are advised that preclinical research data on this compound appears to be limited or not widely published at this time. Further investigation into primary scientific literature and specialized chemical databases may be required to obtain the specific information needed.

Identification of Molecular Targets and Signaling Pathways

Activator Protein 1 (AP-1) Pathway Interaction

Preclinical research specifically investigating the interaction of this compound with the Activator Protein 1 (AP-1) signaling pathway is not currently available in the public domain. The AP-1 pathway is a critical regulator of gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress signals, playing a key role in cellular processes such as proliferation, differentiation, and apoptosis. While some natural compounds have been shown to modulate AP-1 activity, dedicated studies on the effects of this compound on this pathway have not been identified.

p53-Dependent Transcriptional Activities

There is a lack of available preclinical data detailing the effects of this compound on p53-dependent transcriptional activities. The p53 tumor suppressor protein is a crucial transcription factor that responds to cellular stress by regulating the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. The potential for this compound to modulate the transcriptional functions of p53 remains an uninvestigated area of research.

PI3K/Akt Signaling Pathway

Currently, there are no specific preclinical studies that have examined the interaction between this compound and the PI3K/Akt signaling pathway. This pathway is a central regulator of cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt pathway is a common feature in many diseases, including cancer. Future research is needed to determine if this compound has any modulatory effects on this critical signaling cascade.

MAPK/ERK Signaling Pathway

Detailed preclinical investigations into the specific effects of this compound on the MAPK/ERK signaling pathway are not documented in the available scientific literature. The MAPK/ERK pathway is a key signaling cascade that transduces signals from the cell surface to the nucleus, regulating a wide array of cellular processes, including cell proliferation, differentiation, and survival. The influence of this compound on the components and activity of this pathway has yet to be elucidated.

STAT Signaling Pathway

There is no available preclinical research that has specifically investigated the interaction of this compound with the STAT (Signal Transducer and Activator of Transcription) signaling pathway. The STAT pathway is essential for transmitting information from extracellular signals, particularly cytokines, to the nucleus, where STAT proteins act as transcription factors to regulate gene expression involved in immunity, proliferation, and apoptosis. The potential role of this compound as a modulator of STAT signaling is an area that requires future scientific inquiry.

Protein Kinase C (PKC) Modulation

The modulatory effects of this compound on Protein Kinase C (PKC) isoforms have not been specifically addressed in preclinical research. PKC represents a family of serine/threonine kinases that are integral to various signal transduction pathways, controlling processes such as cell growth, differentiation, and apoptosis. While other natural compounds are known to interact with PKC, the specific activity of this compound in this context remains to be determined.

Other Potential Target Interactions

Comprehensive screening of this compound against a broad range of molecular targets to identify other potential interactions is not yet reported in preclinical studies. The identification of novel molecular targets is crucial for understanding the full pharmacological profile of a compound and for the potential discovery of new therapeutic applications.

Data on Molecular Interactions of this compound

| Pathway/Target | Preclinical Research Findings |

| Activator Protein 1 (AP-1) Pathway | No specific data available |

| p53-Dependent Transcriptional Activities | No specific data available |

| PI3K/Akt Signaling Pathway | No specific data available |

| MAPK/ERK Signaling Pathway | No specific data available |

| STAT Signaling Pathway | No specific data available |

| Protein Kinase C (PKC) Modulation | No specific data available |

| Other Potential Target Interactions | No specific data available |

Systems Pharmacology Approaches to Elucidate Bioactivity

Systems pharmacology is an approach that integrates multi-omics data to understand the effects of a drug on a whole system, rather than focusing on a single target. This holistic view is crucial for understanding the complex interactions of natural compounds like saponins (B1172615), which often exhibit polypharmacology (acting on multiple targets). For a compound like this compound, a systems pharmacology approach would be invaluable in mapping its potential therapeutic effects and identifying its mechanisms of action. This would involve computational modeling and analysis of its interactions within biological networks.

Network Construction and Pathway Analysis

A key component of systems pharmacology is the construction of biological networks to visualize and analyze the complex interactions between a drug, its targets, and associated biological pathways.

Network Construction: To understand the mechanism of this compound, a "drug-target-pathway" network would first need to be constructed. This process would begin with the identification of the direct molecular targets of this compound through experimental methods like affinity chromatography-mass spectrometry or in silico predictions. Once potential targets are identified, they can be used to build a network that also includes interacting proteins and the biological pathways they participate in. Public databases such as STRING and GeneMANIA are often used to identify protein-protein interactions (PPIs) and construct these complex networks. The resulting network would provide a visual representation of the broader biological context in which this compound may exert its effects.

Pathway Analysis: Following network construction, pathway enrichment analysis would be performed to identify the biological pathways that are significantly affected by this compound. This analysis helps to translate a long list of potential protein targets into a more comprehensible understanding of the compound's functional implications. Tools such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) are standardly used for this purpose. For instance, if the targets of this compound are found to be enriched in pathways related to inflammation or apoptosis, it would suggest that the compound's therapeutic effects might be mediated through the modulation of these processes.

A hypothetical pathway analysis workflow for this compound is presented in the table below.

| Step | Description | Tools and Databases | Potential Outcome for this compound |

| 1. Target Identification | Experimental or computational identification of direct molecular targets of this compound. | Affinity Chromatography, In Silico Docking | A list of putative protein targets. |

| 2. Network Construction | Building a protein-protein interaction (PPI) network around the identified targets. | STRING, Cytoscape | A visual network of target interactions. |

| 3. Pathway Enrichment | Identifying biological pathways that are statistically overrepresented in the target network. | KEGG, Gene Ontology (GO) | Identification of key signaling or metabolic pathways modulated by the compound. |

Drug-Target Prediction Methodologies

In the absence of experimentally verified targets, computational drug-target prediction methodologies can provide valuable insights into the potential mechanisms of action of a compound like this compound. These in silico approaches leverage information about the chemical structure of the compound and the known targets of similar molecules.

Common methodologies for drug-target prediction include:

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. The chemical structure of this compound would be compared to databases of known bioactive compounds to infer potential targets. Methods like 2D fingerprint similarity searching and 3D shape-based screening are common.

Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential protein targets are known, molecular docking simulations can be used to predict the binding affinity and mode of interaction between this compound and these proteins. This can help to prioritize potential targets for experimental validation.

Machine Learning and AI-Based Methods: More recently, machine learning and artificial intelligence algorithms are being used to predict drug-target interactions. These models are trained on large datasets of known drug-target pairs and can learn complex patterns to predict novel interactions for new compounds like this compound.

The application of these predictive methodologies could generate a list of high-probability targets for this compound, which would then require experimental validation to confirm. This computational pre-screening can significantly accelerate the process of drug discovery and mechanism elucidation.

A summary of potential drug-target prediction methods for this compound is provided in the table below.

| Methodology | Principle | Required Data for this compound | Expected Output |

| Ligand-Based | Similar molecules have similar targets. | Chemical structure of this compound. | List of potential targets based on similarity to known drugs. |

| Structure-Based | Predicts binding based on 3D structural fit. | 3D structure of this compound and potential target proteins. | Prediction of binding affinity and interaction mode. |

| Machine Learning | Learns from known drug-target interactions to predict new ones. | Chemical properties of this compound and a large training dataset. | A ranked list of predicted protein targets. |

While specific data for this compound is not yet available, the framework of systems pharmacology provides a powerful set of tools to guide future research into its biological activities and molecular mechanisms.

Structure Activity Relationship Sar Studies of Cucumechinoside C and Analogs

Impact of Aglycone Moiety on Biological Activity

The aglycone, the lipid-soluble part of triterpene glycosides, plays a significant role in their biological activities. nih.govreadthedocs.ioyoutube.com Cucumechinoside C possesses a holostane-type aglycone, distinguished by the presence of a γ(18,20)-lactone ring. nih.gov Structural variations within the aglycone can significantly modulate the potency and type of activity observed.

Specific structural features on the aglycone, such as the presence and position of double bonds and hydroxyl groups, have been shown to be important for the biological activity of sea cucumber glycosides. For instance, the presence of 12α-hydroxy and 9(11)-ene structural units in holostane aglycones are reported to play a key role in cytotoxicity. nih.govreadthedocs.ioyoutube.com While this compound has a 7(8)-double bond nih.gov, the general importance of double bonds in the aglycone for activity in this class of compounds is recognized. nih.govreadthedocs.ioyoutube.com The number of monosaccharide units in the sugar chains and substitutions in the side chain of the aglycone can also affect cytotoxicity. youtube.com Conversely, the presence of hydroxy groups in the side chains of glycosides has been observed to significantly reduce cytotoxicity, with the effect increasing with the distance of the hydroxy group from the 18(20)-lactone. youtube.com

Influence of Carbohydrate Chain Structure and Composition

The carbohydrate chain, or glycone, is the hydrophilic portion of triterpene glycosides and is also critical for their biological activity. nih.govreadthedocs.ioyoutube.com The composition, sequence, length, and modifications of the sugar units within the chain significantly impact the compound's properties and activities. nih.gov The oligosaccharide chain of triterpene glycosides is typically attached to the C-3 position of the aglycone and can contain up to six monosaccharide units. nih.govyoutube.com

Significance of Linear Tetrasaccharide Fragments

Linear tetraoside units have been reported to play an important role in the different biological activities of sea cucumber glycosides. youtube.com While specific data tables detailing the activity of isolated linear tetrasaccharide fragments of this compound were not found in the search results, the general principle highlights the importance of this structural motif within the larger glycoside structure for observed biological effects.

Importance of Quinovose as a Monosaccharide Unit

Quinovose is one of the common monosaccharide units found in the carbohydrate chains of sea cucumber triterpene glycosides. nih.govreadthedocs.iolibretexts.org Studies on related glycosides have indicated that glycosides with hexaoside residues containing xylose or quinovose in the fifth position are among the most active cytotoxins. readthedocs.ioyoutube.com This suggests that the presence and position of quinovose within the carbohydrate chain can be a critical determinant of biological activity, particularly cytotoxicity.

Role of Sulfate (B86663) Groups in Modulating Activity

Sulfation is a common modification found in the carbohydrate chains of sea cucumber triterpene glycosides, including cucumechinosides, which can contain up to three sulfate groups. nih.gov The number and position of sulfate groups significantly affect the cytotoxicity and membranotropic activity of these compounds. nih.govreadthedocs.ioyoutube.com

Research indicates that the position of the sulfate group is crucial. For example, a sulfate group attached to the C-6 position of the terminal 3-O-methylglucose unit can greatly decrease membranotropic activity, while a sulfate group at the C-6 position of the third glucose unit can generally increase it. readthedocs.ioyoutube.com Conversely, sulfated groups attached to C-6 of glucose or 3-O-methylglucose units, or to C-2 of the third monosaccharide residue (xylose), can decrease the biological activity of the native glycosides.

Comparative SAR Analysis with Related Triterpene Glycosides

Comparative SAR analysis with related triterpene glycosides provides valuable insights into the structural features that contribute to the biological activities of this compound. Cucumechinosides A, B, D, E, and F are related holostane-type triterpene glycoside sulfates isolated from the same source as this compound. nih.gov Cucumechinoside F, for instance, is a trisulfated analog.

Methodologies for SAR Determination

Determining the SAR of triterpenoid (B12794562) saponins (B1172615) like this compound typically involves a combination of experimental and computational approaches. The fundamental principle is to correlate variations in chemical structure with changes in biological activity ontosight.aizin.rusemanticscholar.org. This allows researchers to identify key functional groups, structural motifs, or physicochemical properties that are crucial for the desired effect ontosight.aizin.ru.

For complex molecules such as saponins, SAR studies often involve comparing the activities of closely related compounds, including natural analogs isolated from the same or different sources, as well as semi-synthetic derivatives generated through targeted chemical modifications nih.govontosight.ai. Biological testing of these compounds across a range of concentrations provides quantitative data on their potency and efficacy.

Simultaneously, computational methods are increasingly employed to complement experimental findings. These in silico techniques can help predict the activity of new or untested compounds, provide insights into the molecular interactions between the saponin (B1150181) and its biological target, and assist in the rational design of analogs with improved properties.

Chemical Modification Strategies

Chemical modification is a direct experimental approach to probe the SAR of natural products. By selectively altering specific parts of the this compound structure, researchers can observe the impact on its biological activity. Given the structure of this compound, which consists of a triterpenoid aglycone and a complex sugar chain ontosight.ai, chemical modification strategies would likely focus on both these components.

Modifications to the aglycone moiety could involve altering functional groups such as hydroxyl, keto, or carboxyl groups, or modifying the double bonds or the lactone ring zin.ru. For instance, studies on related triterpenoid saponins have shown that the presence and position of hydroxyl groups on the aglycone can significantly affect activity, such as hemolytic potential. The aglycones obtained from the acid hydrolysis of cucumechinosides A and C, for example, were reported to lack antimicrobial activity, suggesting the importance of the sugar moiety for this specific effect.

Modifications to the glycosidic chain are also crucial. The number, type, sequence, branching, and sulfation of the monosaccharide units can all influence the biological properties of saponins semanticscholar.orgontosight.ai. This compound itself contains multiple sugar units, including glucose, xylose, and a deoxyglucose unit, with modifications such as methylation and sulfation ontosight.ai. Research on cucumechinoside-related compounds has indicated that sulfated groups can influence antifungal activity. Altering the sugar chain through enzymatic or chemical methods can yield analogs with potentially altered solubility, membrane permeability, and target binding affinity.

Computational Modeling and Docking Studies

Computational modeling and docking studies play a vital role in modern SAR analysis of natural products, including triterpenoid saponins ontosight.ai. These methods allow for the prediction of how a molecule like this compound might interact with a biological target, such as a protein or enzyme, at the molecular level.

Molecular docking simulations predict the preferred binding orientation (pose) and binding affinity of a ligand (this compound or its analog) within the binding site of a receptor molecule. By analyzing the predicted interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic forces, researchers can gain insights into the structural features of the saponin that are important for binding and activity. Comparing the docking poses and scores of different this compound analogs can help explain observed differences in their biological activities and guide the design of new compounds with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational technique used in conjunction with chemical modifications ontosight.ai. QSAR models build mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activities ontosight.ai. By developing a QSAR model for this compound and its analogs, it might be possible to predict the activity of new compounds based solely on their structure, reducing the need for extensive experimental testing.

While specific computational studies detailing the docking of this compound to a particular target were not found in the provided literature, these methodologies are routinely applied to triterpenoid saponins to understand their mechanisms of action and guide the development of more potent or selective derivatives ontosight.ai.

Synthetic Modifications and Derivatization of Cucumechinoside C

Strategies for Semi-Synthesis and Total Synthesis

The synthesis of complex natural products like Cucumechinoside C can be approached through either total synthesis or semi-synthesis. Total synthesis involves constructing the molecule from simpler, commercially available precursors, requiring precise control over stereochemistry and regiochemistry, particularly in the formation of glycosidic bonds and the construction of the complex aglycone core nih.gov. Semi-synthesis, on the other hand, utilizes a naturally occurring precursor, often the isolated natural product itself or a readily available intermediate, and modifies it chemically to obtain the desired analog or derivative.

While general strategies for the synthesis of glycans and triterpene aglycones are well-established, involving techniques such as controlled glycosylation reactions, selective protection and deprotection of hydroxyl groups, and the formation of cyclic structures nih.gov, detailed, specific published routes for the total synthesis of this compound were not found in the conducted searches.

Semi-synthetic approaches are often favored for complex natural products like saponins (B1172615) due to the availability of the parent compound from natural sources. These strategies typically focus on modifying specific parts of the molecule, such as the sugar chain or the aglycone, through targeted chemical reactions.

Synthesis of Desulfated this compound Analogs

Desulfation is a specific type of semi-synthetic modification that has been applied to sea cucumber triterpene glycosides, including this compound. This process involves the removal of sulfate (B86663) groups from the oligosaccharide chain. Studies have reported the synthesis of desulfated analogs of this compound, as well as Cucumechinoside A and B.

Research comparing the biological activities of native this compound and its desulfated analog has been conducted. For instance, studies have shown that desulfated Cucumechinosides A, B, and C exhibited higher cytotoxicity against certain tumor cell lines (L1210 and KB cells) compared to their native sulfated counterparts. This suggests that the sulfate groups play a role in the biological activity and that their removal can influence the compound's potency.

The cytotoxic activity of this compound and its desulfated analog against L1210 and KB cells, as reported in one study, is presented in the table below:

| Compound | IC50 (µg/mL) against L1210 cells | IC50 (µg/mL) against KB cells |

| This compound | 2.8 | 4.0 |

| Desulfated this compound | 0.34 | 1.2 |

Note: Data extracted from search result.

This data indicates that desulfation significantly increased the cytotoxic activity against both cell lines under the tested conditions.

Rational Design of this compound Derivatives for Enhanced Efficacy

Rational design in chemical synthesis involves using knowledge of a molecule's structure and its relationship to biological activity (SAR) to guide the creation of new derivatives with improved properties. For this compound, rational design strategies for enhanced efficacy would likely focus on modifying key structural features: the glycosidic linkage, the aglycone core, and the sugar chain moieties.

Modification of the Glycosidic Linkage

The glycosidic linkage connects the sugar chain to the aglycone. In natural triterpene glycosides like this compound, this is typically an O-glycosidic bond nih.gov. Modifications to this linkage can impact the molecule's stability, particularly its susceptibility to enzymatic hydrolysis by glycosidases. Replacing the native O-glycosidic bond with a more hydrolytically stable linkage, such as a C-glycosidic bond, is a strategy employed in glycan synthesis to create analogs that are more resistant to enzymatic degradation. Such a modification in this compound could potentially increase its half-life and bioavailability.

Derivatization of the Aglycone Core

The aglycone core of this compound is a lanostane-type triterpene with specific functional groups, including a γ-lactone ring and a double bond nih.gov. Modifications to the aglycone can significantly influence the biological activity of saponins. Rational design in this area could involve altering the oxidation state of carbons, introducing new functional groups, modifying existing substituents (e.g., hydroxyl groups), or altering the stereochemistry at specific centers. These modifications can affect the aglycone's interaction with biological targets, its lipophilicity, and its metabolic fate.

Alterations to the Sugar Chain Moieties

The oligosaccharide chain of this compound is complex and contains multiple sugar units with modifications such as methylation and sulfation nih.gov. The sugar chain plays a crucial role in the biological activity of glycosides, influencing factors like solubility, membrane interactions, and recognition by carbohydrate-binding proteins. Rational design involving the sugar chain could include:

Modifying the glycosidic linkages between sugar units: Altering the α or β configuration or the positions of attachment can impact the chain's conformation and stability nih.gov.

Adding or removing sulfate groups: As demonstrated by the desulfated analogs, the presence and position of sulfate groups have a notable impact on activity. Modifying the sulfation pattern could be a strategy to tune biological effects.

Introducing other modifications: Methylation, acetylation, or the introduction of other substituents on the sugar residues can also alter the biological properties.

Analytical Methodologies for Cucumechinoside C Detection and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Identification

Chromatographic techniques are essential for separating Cucumechinoside C from the complex mixtures in which it is typically found before detection and quantification. youtube.comeag.com

Liquid Chromatography (LC)

Liquid Chromatography (LC), including High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), is a widely used technique for the separation of non-volatile and thermally labile compounds like triterpene glycosides. wikipedia.orgshimadzu.com LC separates components of a liquid mixture based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.orglibretexts.org This technique is suitable for analyzing complex natural mixtures, such as those from marine organisms. wikipedia.org While the specific details of LC methods solely for this compound were not extensively detailed in the search results, LC is commonly coupled with mass spectrometry for the analysis of saponins (B1172615), including cucumechinosides. wikipedia.orgfrdc.com.au

Gas Chromatography (GC)

Gas Chromatography (GC) is an analytical technique primarily used for separating and identifying volatile components in a sample. lcservicesltd.co.ukksu.edu.sa While this compound itself is a large, non-volatile triterpene glycoside, GC has been utilized in its analysis following chemical transformations. Specifically, acid hydrolysis of this compound breaks down the glycoside into its constituent monosaccharides. These monosaccharides can then be derivatized to make them volatile and amenable to GC analysis, allowing for the determination of the sugar composition of the glycoside. researchgate.netnih.gov This approach helps in establishing the presence and ratio of different sugar units within the carbohydrate chain. researchgate.netnih.gov

Mass Spectrometry-Based Detection

Mass Spectrometry (MS) is a highly sensitive detection technique that measures the mass-to-charge ratio (m/z) of ions, providing structural information and enabling the identification and quantification of compounds. certara.comlibretexts.org MS is frequently coupled with chromatographic techniques for the analysis of complex samples. nih.govwikipedia.orgfrdc.com.aueag.com

LC-MS/MS Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry. eag.comcertara.com In LC-MS/MS, compounds separated by LC are ionized and then subjected to fragmentation in the mass spectrometer. eag.comcertara.com This fragmentation produces characteristic product ions that can be monitored, providing a high degree of specificity for the target analyte. eag.comcertara.com LC-MS/MS is a preferred technique for the analysis of saponins due to its sensitivity and ability to provide structural information through fragmentation patterns. frdc.com.au While direct LC-MS/MS applications specifically detailing the quantification of intact this compound in complex matrices were not extensively found, the technique is widely used for the identification and analysis of saponins from sea cucumbers. nih.govfrdc.com.au The tandem MS approach allows for the determination of saponin (B1150181) structures by cleaving glycosidic bonds. frdc.com.au

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places. researchgate.netchromatographyonline.comresearchgate.net This high mass accuracy allows for the determination of the elemental composition of an ion and helps in distinguishing between compounds with very similar nominal masses. researchgate.netchromatographyonline.comresearchgate.net HRMS is particularly valuable for the analysis of complex matrices and for the identification of unknown compounds. chromatographytoday.comresearchgate.netresearchgate.net In the context of this compound, HRMS data, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) or High-Resolution Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (HR MALDI-TOF MS), can be used to confirm the molecular formula and provide precise mass information for the intact glycoside and its fragments. zin.ruresearchgate.net This precision enhances the confidence in the identification of this compound within a complex sample.

Spectrophotometric Methods

Spectrophotometric methods involve the measurement of the absorption or transmission of light by a substance at specific wavelengths. While spectrophotometry can be used for the detection and quantification of various compounds, its application for complex molecules like triterpene glycosides in complex matrices can be limited due to potential interference from other light-absorbing compounds. One mention in the search results indicates detection by spraying with p-anisaldehyde followed by presumably a visual or spectrophotometric assessment after chromatographic separation on thin-layer chromatography (TLC), which is a basic form of chromatography sometimes used for initial screening or purification before more advanced techniques. researchgate.net However, detailed spectrophotometric methods for the direct quantification of this compound in complex matrices were not prominently featured in the search results, suggesting that chromatographic and mass spectrometry-based techniques are the preferred and more specific methods for this purpose.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental process in analytical chemistry used to determine the elemental composition of a sample. For organic compounds like this compound, this typically involves determining the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms such as sulfur and oxygen wikipedia.org. This information is crucial for confirming the empirical formula and assessing the purity of synthesized or isolated compounds wikipedia.org.

CHN(O)S Analysis

CHN(O)S analysis, a common form of elemental analysis, is primarily accomplished through combustion analysis wikipedia.orgazom.com. In this method, a precisely weighed sample of the compound is combusted at high temperatures in an oxygen-rich environment azom.commeasurlabs.com. This process converts the elements in the sample into simple gaseous products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂) azom.commt.comthermofisher.comthermofisher.com.

Modern elemental analyzers can perform simultaneous determination of CHNS in a single run wikipedia.orgazom.comthermofisher.comthermofisher.com. The combustion products are carried by an inert gas (typically helium) through a series of separation columns, often utilizing gas chromatography, before being detected azom.commeasurlabs.comthermofisher.comthermofisher.com. Thermal conductivity detectors (TCD) are commonly used for the detection and quantification of CO₂, H₂O, and N₂ azom.comthermofisher.comthermofisher.com. Sulfur can also be detected by TCD or, for trace levels, by a Flame Photometric Detector (FPD) thermofisher.com. Oxygen content can be determined in a separate run through pyrolysis, where the sample is heated in the absence of oxygen, converting oxygen to carbon monoxide (CO), which is then detected, often by TCD measurlabs.comthermofisher.comthermofisher.com.

For this compound, elemental analysis provides key data regarding its theoretical composition. The chemical formula of this compound is C₅₄H₈₆O₂₈S₂ with a molecular weight of 1247.370 medkoo.com. Elemental analysis has determined its composition as follows: Carbon (C) 52.00%, Hydrogen (H) 8.66%, Oxygen (O) 33.65%, and Sulfur (S) 5.14% medkoo.com. This empirical data from elemental analysis can be compared to the calculated theoretical percentages based on the molecular formula to verify the compound's identity and purity.

Validation of Analytical Methods

Determination of Limit of Detection (LOD)

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the specified method conditions bsmrau.edu.bdeflm.eunih.gov. It represents the point at which an analyte signal is distinguishable from the background noise eflm.eu. Various approaches can be used to determine LOD, including methods based on the signal-to-noise ratio, the standard deviation of the blank measurements, or calculations derived from the calibration curve bsmrau.edu.bdeflm.eunih.govchromforum.orgloesungsfabrik.de. For methods utilizing a calibration curve, the LOD can be estimated using the formula: LOD = 3.3 * (standard deviation of the response / slope of the calibration curve) bsmrau.edu.bdchromforum.orgloesungsfabrik.de. The standard deviation of the response can be estimated from the standard deviation of the y-intercepts or the residual standard deviation of the regression line bsmrau.edu.bdchromforum.orgloesungsfabrik.de.

Determination of Limit of Quantification (LOQ)

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable accuracy and precision globalresearchonline.netbsmrau.edu.bdeflm.eunih.gov. It is typically a higher concentration than the LOD nih.gov. The LOQ is the minimum level at which the analyte can be reliably quantified with performance characteristics (bias and imprecision) that meet predefined goals eflm.eunih.gov. Similar to LOD, LOQ can be determined using different approaches, often related to the standard deviation of the response and the slope of the calibration curve bsmrau.edu.bdchromforum.orgloesungsfabrik.de. A common calculation is LOQ = 10 * (standard deviation of the response / slope of the calibration curve) bsmrau.edu.bdchromforum.orgloesungsfabrik.de. Other methods may define LOQ as the concentration at which a certain level of precision, such as a relative standard deviation (RSD) of less than 20%, is achieved bsmrau.edu.bdchromforum.org.

Assessment of Selectivity and Specificity

Selectivity and specificity are crucial validation parameters, particularly when analyzing complex matrices that may contain potential interfering substances globalresearchonline.netresearchgate.net. Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradation products, and matrix components globalresearchonline.netresearchgate.net. Selectivity is the ability to differentiate and quantify the analyte in complex mixtures researchgate.net. The assessment of selectivity and specificity typically involves analyzing blank samples (matrix without the analyte) and samples spiked with potential interferents to ensure that the method response is due solely to the analyte of interest globalresearchonline.net.

Evaluation of Recovery and Repeatability

Recovery and repeatability are measures of the accuracy and precision of an analytical method jetir.orgaoac.orgresearchgate.netwaters.com. Recovery evaluates the accuracy by determining the efficiency of extracting and detecting the analyte from the sample matrix jetir.orgaoac.orgeurachem.org. It is typically assessed by spiking a known amount of the analyte into a blank matrix or a sample with a known low concentration and then analyzing the spiked sample jetir.orgaoac.orgresearchgate.neteurachem.org. The recovery is calculated as the ratio of the observed concentration to the expected concentration aoac.orgeurachem.org. Acceptable recovery ranges are often defined by regulatory guidelines aoac.orgresearchgate.net.

Repeatability, also known as intra-assay precision, refers to the consistency of results obtained when measurements are performed under the same conditions over a short period researchgate.netaoac.orgwaters.comresearchgate.net. This involves analyzing replicate samples by the same operator using the same equipment within a short time interval aoac.orgresearchgate.net. Repeatability is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the replicate measurements researchgate.netwaters.comresearchgate.net. High repeatability indicates that random errors are minimal under these conditions researchgate.net.

Ethnobotanical and Traditional Contexts of Cucumechinoside C Research

Historical and Cultural Significance of Sea Cucumbers in Traditional Medicine

Sea cucumbers, marine invertebrates belonging to the class Holothuroidea, have held significant cultural and historical importance, particularly in Asian and Middle Eastern communities. They have been utilized for centuries not only as a food source but also for their perceived medicinal properties nih.govdraxe.commdpi.commdpi.comnih.gov.

Traditional Uses in Asian and Middle Eastern Communities

In various parts of Asia, including China, Korea, Japan, and Southeast Asia, sea cucumbers are considered a delicacy and a valuable commodity nih.govdraxe.com. Their use in traditional medicine systems, such as Traditional Chinese Medicine (TCM), dates back to ancient times, with records in texts like the Bencao Congxin from 1757 itmonline.org. Sea cucumbers are also consumed in Middle Eastern dishes and have been used in folk medicine in these regions nih.govdraxe.com.

Role as Tonics and Traditional Remedies

Across these cultures, sea cucumbers have been widely recognized as a tonic and traditional remedy for a variety of ailments nih.govdraxe.commdpi.comitmonline.orge-fas.org. In TCM, they are believed to nourish the blood and vital essence (jing), tonify kidney qi, and moisten dryness itmonline.org. Traditional uses include addressing weakness, impotence, debility in the aged, constipation due to intestinal dryness, and frequent urination itmonline.orgmskcc.orgscribd.com. They have also been traditionally used for conditions such as hypertension, asthma, rheumatism, cuts, burns, and skin diseases, particularly in Malaysia nih.govfrontiersin.org. The use of sea cucumbers for their tonic properties can be traced back to the Ming dynasty in China e-fas.orgmsc.org.

Sea cucumbers are valued nutritionally and are considered an ideal tonic food due to their high protein and low-fat content itmonline.orgmsc.org. The perceived health benefits have led to their use in various forms, including dried, in soups and stews, and in topical applications like creams and ointments draxe.comitmonline.org.

Here is a summary of traditional uses of sea cucumbers:

| Traditional Use | Documented in Cultures/Regions |

| General Tonic | Asian, Middle Eastern, Chinese Medicine nih.govdraxe.commdpi.comitmonline.orge-fas.org |

| Skeletal and Joint Weakness | Chinese Medicine frontiersin.org |

| Kidney System Disorders | Chinese Medicine itmonline.orgmskcc.orgfrontiersin.org |

| Impotence | Chinese Medicine nih.govmdpi.comitmonline.orgmskcc.orgscribd.comfrontiersin.org |

| Dry-stool Constipation | Chinese Medicine draxe.commdpi.comitmonline.orge-fas.orgmskcc.orgfrontiersin.org |

| Poor Lipid Digestion | Chinese Medicine frontiersin.org |

| Circulatory Ailments | Chinese Medicine frontiersin.org |

| Wounds and Skin Diseases | Malaysia frontiersin.org |

| Hypertension | Chinese and Malaysian Literature nih.govdraxe.commdpi.come-fas.org |